

Spectroscopic Profile of 3-Chlorobenzyl Cyanide: A Technical Guide

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Compound of Interest

Compound Name: 3-Chlorobenzyl cyanide

Cat. No.: B128479

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This technical guide provides a comprehensive overview of the spectroscopic data for **3-Chlorobenzyl cyanide** (CAS No. 1529-41-5), a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering detailed spectroscopic data (NMR, IR, MS) and generalized experimental protocols.

Core Spectroscopic Data

The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **3-Chlorobenzyl cyanide**. The data is summarized in structured tables for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of **3-Chlorobenzyl cyanide**, revealing the chemical environment of each proton and carbon atom.

¹H NMR Data

The ¹H NMR spectrum of **3-Chlorobenzyl cyanide** is characterized by signals from the aromatic protons and the methylene protons.

Chemical Shift (δ) ppm	Multiplicity	Assignment
~7.3-7.5	Multiplet	Aromatic Protons (4H)
~3.7	Singlet	Methylene Protons (-CH ₂ CN) (2H)

¹³C NMR Data

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule.

Chemical Shift (δ) ppm	Assignment
~135	Aromatic Carbon (C-Cl)
~127-130	Aromatic Carbons (CH)
~117	Nitrile Carbon (-CN)
~23	Methylene Carbon (-CH ₂ CN)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in **3-Chlorobenzyl cyanide** based on their characteristic vibrational frequencies.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3050-3100	Medium	Aromatic C-H Stretch
~2900-2950	Medium	Aliphatic C-H Stretch
~2250	Strong	Nitrile (C≡N) Stretch
~1600, ~1480	Medium-Strong	Aromatic C=C Bending
~700-800	Strong	C-Cl Stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of **3-Chlorobenzyl cyanide**. The presence of a chlorine atom is indicated by the characteristic M+2 isotopic peak.

m/z	Relative Intensity	Assignment
153	~33% of M+	[M+2] ⁺ Isotopic molecular ion with ³⁷ Cl
151	100%	[M] ⁺ Molecular ion with ³⁵ Cl
116	High	[M-Cl] ⁺
89	Moderate	[M-Cl-HCN] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may vary depending on the instrumentation and experimental conditions.

NMR Spectroscopy

A sample of **3-Chlorobenzyl cyanide** (typically 5-50 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) and transferred to an NMR tube. The spectrum is recorded on a spectrometer operating at a specific frequency (e.g., 400 MHz for ¹H NMR). Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

IR Spectroscopy

For a liquid sample like **3-Chlorobenzyl cyanide**, the IR spectrum is typically recorded using the neat liquid. A drop of the sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film. The spectrum is then obtained using an FTIR spectrometer.

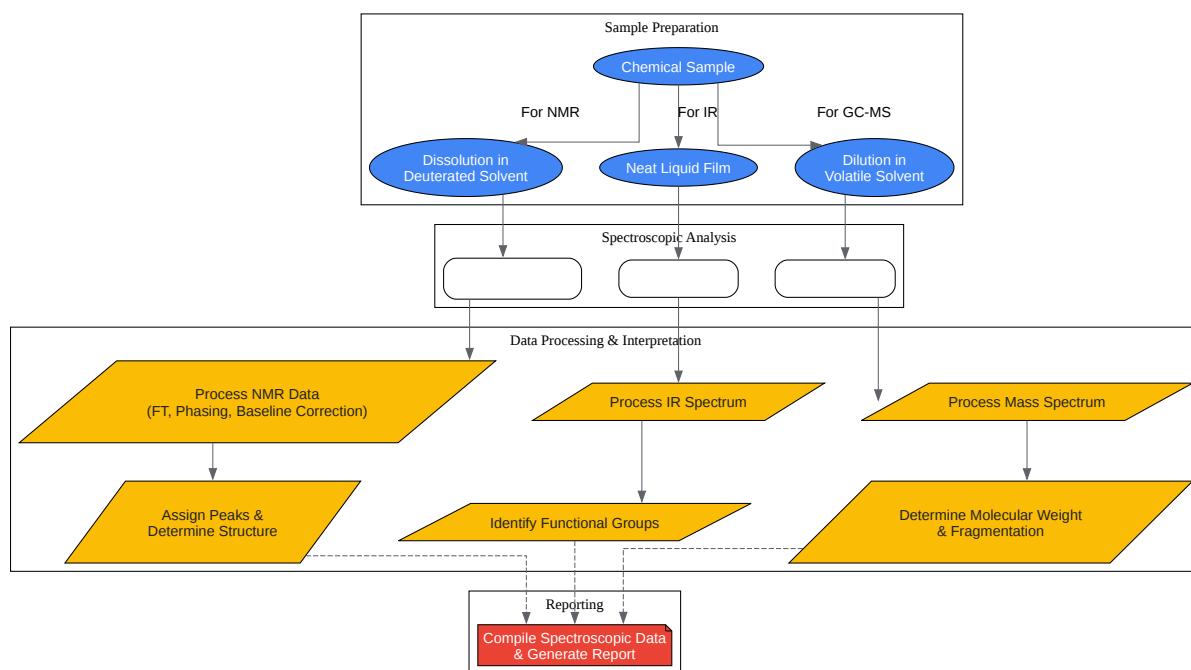
Gas Chromatography-Mass Spectrometry (GC-MS)

A dilute solution of **3-Chlorobenzyl cyanide** in a volatile organic solvent (e.g., dichloromethane or hexane) is injected into a gas chromatograph (GC) coupled to a mass spectrometer (MS).

The GC separates the compound from any impurities, and the MS records the mass spectrum of the eluting compound. The mass spectrometer is typically operated in electron ionization (EI) mode.

Workflow for Spectroscopic Analysis

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like **3-Chlorobenzyl cyanide**.



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Caption: Generalized workflow for spectroscopic analysis of a chemical compound.

- To cite this document: BenchChem. [Spectroscopic Profile of 3-Chlorobenzyl Cyanide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b128479#spectroscopic-data-nmr-ir-ms-for-3-chlorobenzyl-cyanide\]](https://www.benchchem.com/product/b128479#spectroscopic-data-nmr-ir-ms-for-3-chlorobenzyl-cyanide)

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